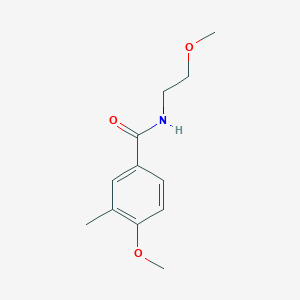![molecular formula C21H20ClNO3S2 B4543317 5-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4543317.png)
5-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound belongs to the class of thiazolidinone derivatives, known for their diverse chemical reactions and potential in various applications, including materials science and potentially pharmacological activities. This exploration excludes applications related to drug use, dosage, and side effects, focusing solely on the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the one , often involves microwave-assisted synthesis, starting from precursors such as 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives. This method offers a convenient route to a wide range of thiazolidinone derivatives with various substituents, indicating a versatile and efficient synthesis approach for our compound of interest (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including variations similar to our compound, has been extensively studied using techniques such as X-ray single crystal diffraction, NMR spectroscopy, and computational methods. These studies reveal detailed insights into the geometrical parameters, dihedral angles, and intra- and intermolecular contacts, providing a comprehensive understanding of the compound's molecular architecture (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including interactions with nitrile oxides to afford compounds with diverse functional groups. These reactions are characterized by the formation of different products based on the reactants and conditions, showcasing the chemical versatility of thiazolidinone derivatives (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by the specific substituents and molecular configuration. Studies have shown that these compounds can exhibit diverse physical characteristics, making them suitable for various applications beyond pharmacological uses (Gzella et al., 2014).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including reactivity, stability, and interaction with other molecules, are crucial for understanding their potential applications. Research indicates that the electron-donating and withdrawing groups significantly impact the compound's chemical behavior, affecting reactions such as cycloaddition, hydrogenation, and more (Stanovnik et al., 2002).
properties
IUPAC Name |
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S2/c1-2-23-20(24)19(28-21(23)27)14-15-4-8-17(9-5-15)25-12-3-13-26-18-10-6-16(22)7-11-18/h4-11,14H,2-3,12-13H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIJWEHVGJGYQK-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4543238.png)
![5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4543239.png)
![5,7-dimethyl-2-[(4-vinylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4543243.png)
![methyl 2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4543249.png)
![methyl (7-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B4543253.png)
![3-amino-N-1,3-benzothiazol-2-yl-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543263.png)
![2-{1-benzyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4543272.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543277.png)

![1,3-dimethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4543290.png)
![2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4543293.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4543302.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4543319.png)
![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4543324.png)